Egfr-IN-55
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-55 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. This compound has shown significant efficacy in inhibiting both wild-type EGFR and mutant forms such as L858R/T790M, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) .
準備方法
The synthesis of Egfr-IN-55 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may utilize large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反応の分析
Egfr-IN-55 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
科学的研究の応用
Egfr-IN-55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: this compound is being explored as a therapeutic agent for treating cancers that overexpress EGFR, such as NSCLC.
Industry: The compound is used in the development of new cancer therapies and in the screening of potential drug candidates
作用機序
Egfr-IN-55 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
類似化合物との比較
Egfr-IN-55 is unique in its high potency and selectivity for both wild-type and mutant forms of EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A first-generation EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations
This compound stands out due to its ability to effectively inhibit resistant EGFR mutations, making it a valuable addition to the arsenal of EGFR-targeted therapies.
特性
分子式 |
C25H25Cl2N7O2 |
---|---|
分子量 |
526.4 g/mol |
IUPAC名 |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-chloropyrimidin-4-yl]amino]phenyl]-2-chloroprop-2-enamide |
InChI |
InChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32) |
InChIキー |
IKFWHIAKKGOESN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。